molecular formula C19H14F3N3O2 B2893823 (3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 1251692-55-3

(3-(3-Phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2893823
CAS RN: 1251692-55-3
M. Wt: 373.335
InChI Key: UNMXCPYFYSPKSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents. These compounds exhibit activities against bacteria, viruses, and other pathogens. The synthesis of 1,2,4-oxadiazoles involves various methods, including cyclization reactions and functional group modifications . For example, chloramine-T-mediated synthesis of N-phenyl pyrazolines has been achieved by cyclocondensation of N-phenyl hydrazine with acrylonitrile .


Physical And Chemical Properties Analysis

  • Physical Properties :
    • Melting Point : The melting point lies within the range of 106.6–108.1°C .

properties

IUPAC Name

[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O2/c20-19(21,22)15-9-5-4-8-14(15)18(26)25-10-13(11-25)17-23-16(24-27-17)12-6-2-1-3-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMXCPYFYSPKSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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